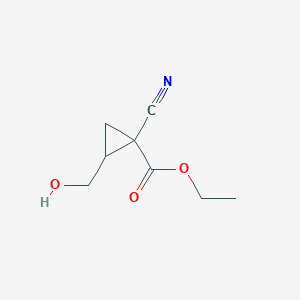![molecular formula C5H6F3N3O B6617750 [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1506211-07-9](/img/structure/B6617750.png)
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol, also known as TFE-triazol, is an organic compound with a broad range of applications in the scientific research field. It is a colorless liquid with a boiling point of 94.6 °C and a melting point of -22.9 °C. TFE-triazol has been used in various research fields, including organic synthesis, medicinal chemistry, and drug discovery.
Scientific Research Applications
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol has been used in various scientific research fields, including organic synthesis, medicinal chemistry, and drug discovery. It is used as a reagent in organic synthesis to form new compounds, and it can also be used as a catalyst in certain reactions. In medicinal chemistry, this compound is used to synthesize various drugs, such as antifungal agents, antibiotics, and anti-cancer drugs. In drug discovery, it is used as a building block for the synthesis of novel compounds.
Mechanism of Action
The exact mechanism of action of [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol is not yet fully understood. However, it is thought that the compound may act as a proton donor, which can facilitate the formation of covalent bonds between two molecules. Additionally, it may act as a Lewis acid, which can help to activate certain molecules for further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antifungal and antibacterial properties, and it is thought to be involved in the regulation of certain metabolic pathways. Additionally, it has been shown to have an inhibitory effect on certain enzymes, which can have both beneficial and harmful effects depending on the context.
Advantages and Limitations for Lab Experiments
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and scale up for larger batches. Additionally, it is non-toxic and has a low boiling point, making it easy to work with in the lab. However, it is important to note that the compound is highly flammable and should be handled with care.
Future Directions
There are several potential future directions for [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in organic synthesis, medicinal chemistry, and drug discovery. Finally, research could be conducted on its potential toxicity or other safety-related issues.
Synthesis Methods
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol can be synthesized via a two-step process, starting with the reaction between trifluoroethyl alcohol and hydrazine. The reaction between these two compounds results in the formation of a hydrazone intermediate, which is then reacted with a hydroxylamine to form the desired this compound. This synthesis method is simple, cost-effective, and can be easily scaled up for larger batches.
properties
IUPAC Name |
[4-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)2-11-3-9-10-4(11)1-12/h3,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKNYZUIDUBMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1CC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)



![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)
![3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline](/img/structure/B6617719.png)


![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)

![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)
